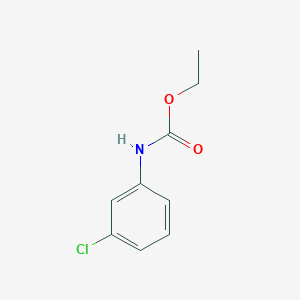

Ethyl (3-chlorophenyl)carbamate

Beschreibung

The exact mass of the compound Ethyl (3-chlorophenyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl (3-chlorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (3-chlorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVUCHGNHUEOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289750 | |

| Record name | ethyl (3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-89-2 | |

| Record name | 2150-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl (3-chlorophenyl)carbamate

This in-depth guide provides a detailed exploration of the synthesis of Ethyl (3-chlorophenyl)carbamate, a valuable carbamate derivative. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols. This document emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis pathway.

Introduction and Significance

Ethyl (3-chlorophenyl)carbamate, with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol , belongs to the carbamate class of organic compounds.[1][2][3][4] Carbamates are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and other industrially significant molecules, primarily due to their role as protecting groups and their inherent biological activities.[5][6] The synthesis of substituted phenyl carbamates like Ethyl (3-chlorophenyl)carbamate is a fundamental process in medicinal chemistry, often serving as a crucial step in the development of novel therapeutic agents.

The core of this guide focuses on the most direct and widely employed synthetic route: the reaction of 3-chloroaniline with ethyl chloroformate. This method is favored for its efficiency and reliability.

The Core Synthesis Pathway: From 3-Chloroaniline to Ethyl (3-chlorophenyl)carbamate

The principal synthesis of Ethyl (3-chlorophenyl)carbamate is achieved through the nucleophilic acyl substitution reaction between 3-chloroaniline and ethyl chloroformate. A base is utilized to neutralize the hydrogen chloride byproduct generated during the reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine group of 3-chloroaniline on the electrophilic carbonyl carbon of ethyl chloroformate. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion. A base, such as pyridine or triethylamine, then deprotonates the nitrogen atom to yield the final carbamate product and the corresponding ammonium salt.

Caption: Reaction mechanism for the synthesis of Ethyl (3-chlorophenyl)carbamate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl (3-chlorophenyl)carbamate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloroaniline | 127.57 | 10.0 g | 0.078 mol |

| Ethyl Chloroformate | 108.52 | 9.4 g (7.9 mL) | 0.087 mol |

| Pyridine | 79.10 | 18.6 g (19.0 mL) | 0.235 mol |

| Chloroform | - | 150 mL | - |

| 5% Hydrochloric Acid | - | 100 mL | - |

| Hexane | - | As needed | - |

| Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.071 moles) of 3-chloroaniline in 100 mL of chloroform.[7]

-

Addition of Base: To the stirred solution, add 18.6 g (0.235 moles) of pyridine.[7]

-

Addition of Ethyl Chloroformate: Cool the reaction mixture in an ice bath to maintain a temperature between 25-30°C.[7] Add 9.4 g (0.087 moles) of ethyl chloroformate dropwise over a period of 20 minutes.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 16 hours.[7]

-

Work-up: Transfer the reaction mixture to a separatory funnel using an additional 50 mL of chloroform. Wash the organic layer sequentially with two 100 mL portions of water and one 100 mL portion of 5% aqueous hydrochloric acid to remove pyridine and its salt.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a solid residue.[7]

-

Purification: Recrystallize the crude solid from hexane to yield the pure Ethyl (3-chlorophenyl)carbamate.[7]

Caption: Experimental workflow for the synthesis of Ethyl (3-chlorophenyl)carbamate.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Chloroaniline: This compound is toxic and an irritant to the skin, eyes, and respiratory tract. It can cause methemoglobinemia, which impairs oxygen transport in the blood. It may also darken upon exposure to air.[8]

-

Ethyl Chloroformate: This is a corrosive and lachrymatory substance. It should be handled with extreme care.

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Chloroform: A suspected carcinogen and a toxic substance.

-

Carbamates: Generally, carbamates are incompatible with strong acids, bases, and oxidizing agents.[9][10]

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[9]

Characterization

The final product, Ethyl (3-chlorophenyl)carbamate, should be a white to off-white solid. Its identity and purity can be confirmed using standard analytical techniques such as:

-

Melting Point: A sharp melting point indicates high purity. A similar compound, ethyl (3-chloro-4-methylphenyl)carbamate, has a reported melting point of 51-52°C.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbamate C=O and N-H stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight.[1]

Conclusion

The synthesis of Ethyl (3-chlorophenyl)carbamate via the reaction of 3-chloroaniline and ethyl chloroformate is a robust and well-documented procedure. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable compound for further applications in drug discovery and development.

References

- Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC - NIH. (n.d.).

- Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate - PrepChem.com. (n.d.).

- Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: - American Chemical Society. (2025, July 24).

- The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. (2021, December 22).

- EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents. (n.d.).

- Substituted carbamate synthesis by carbamidation - Organic Chemistry Portal. (n.d.).

- Buy Ethyl N-(4-chlorophenyl)carbamate | 2621-80-9 - Smolecule. (n.d.).

- Scheme 3. the proposed mechanism for the formation of carbamates 3a-e - ResearchGate. (n.d.).

- 2150-89-2 | Ethyl n-(3-chlorophenyl)carbamate - Molecular Database - Moldb. (n.d.).

- ethyl N-(3-chlorophenyl)carbamate | 2150-89-2 | C9H10ClNO2 | Appchem. (n.d.).

- (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462 - PubChem. (n.d.).

- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b - JOCPR. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHmUn-O5FtlUx0RWViIe-vixuDnOs7B-wa4RvGcrm2U7tmIMrVf_YF84OYxkOQVMdqlXYpHgfA29n0yNvXvKKG6-l-YSfDzK9vhylcXGGvUQewlH2qavrfjEocaUTsUpJAhx5LnVSD9CN4TUiaUtUlcRkpfLBnbZqnM36-kZIdFYP3mFJ76c4cP9hG-EGhTC97CROfay8NfbQYiT_S0bpvfYq56cnndlv1K5x4rs3vADBrfGPouxqOR7ru9V-lygO8ydYi3kETxbJvEtfXnzaXdQ==

- Ethyl (3-chlorophenyl)carbamate | C9H10ClNO2 | CID 247900 - PubChem - NIH. (n.d.).

- Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.).

- WO2000050389A1 - Efficient carbamate synthesis - Google Patents. (n.d.).

- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7).

- 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. (n.d.).

- 3-CHLOROANILINE - Ataman Kimya. (n.d.).

- Ethyl n-(3-chlorophenyl)-n-hydroxycarbamate (C9H10ClNO3) - PubChemLite. (n.d.).

- Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. (n.d.).

- US2734911A - Reaction of chloroaniline and isopropyl - Google Patents. (n.d.).

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.).

- Ethyl (3-chlorophenyl)carbamate - Benzene Compounds - Crysdot LLC. (n.d.).

- CN100349861C - Ethyl carbamate and its preparation method - Google Patents. (n.d.).

- isopropyl-n-(3-chlorophenyl)carbamate - Report | CAMEO Chemicals | NOAA. (n.d.).

- Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. (n.d.).

- How can I unprotect a secondary amine protected from ethyl carbamate? - ResearchGate. (2015, March 26).

- ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE - CAMEO Chemicals. (n.d.).

Sources

- 1. 2150-89-2 | Ethyl n-(3-chlorophenyl)carbamate - Moldb [moldb.com]

- 2. appchemical.com [appchemical.com]

- 3. (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl (3-chlorophenyl)carbamate | C9H10ClNO2 | CID 247900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: A Molecule of Interest in Chemical Synthesis and Beyond

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (3-chlorophenyl)carbamate

Ethyl (3-chlorophenyl)carbamate is an organic compound that, while not a household name, represents a class of molecules with significant relevance in synthetic chemistry, agriculture, and pharmaceutical research.[1][2] As a carbamate ester, its structural motifs are pivotal in the design of bioactive agents and functional materials.[2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core physicochemical properties of Ethyl (3-chlorophenyl)carbamate. Our focus extends beyond mere data presentation; we delve into the causality behind experimental methodologies, grounding our protocols in the principles of scientific integrity to ensure robust and reproducible results.

Chemical Identity and Structural Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent research. Ethyl (3-chlorophenyl)carbamate is registered under CAS Number 2150-89-2.[4][5][6] Its structure, featuring a central carbamate linkage between an ethyl group and a 3-chlorinated phenyl ring, dictates its chemical behavior and physical properties.

| Identifier | Value | Source |

| IUPAC Name | ethyl N-(3-chlorophenyl)carbamate | PubChem[4] |

| CAS Number | 2150-89-2 | PubChem[4] |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[4] |

| Molecular Weight | 199.63 g/mol | PubChem[4][5][7] |

| SMILES | CCOC(=O)NC1=CC(=CC=C1)Cl | PubChem[4] |

| InChIKey | LBVUCHGNHUEOFH-UHFFFAOYSA-N | PubChem[4] |

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both laboratory and biological systems. These parameters influence everything from reaction kinetics to bioavailability. The key properties for Ethyl (3-chlorophenyl)carbamate are summarized below.

| Property | Value | Notes and Significance |

| Boiling Point | 238.5°C at 760 mmHg | Indicates relatively low volatility under standard conditions.[8] |

| XLogP3 | 2.9 | This computed value suggests good lipid solubility, a key factor in membrane permeability.[4] |

| Topological Polar Surface Area | 38.3 Ų | A measure of the molecule's polar surface area, which influences cell permeability and solubility.[4][7] |

| Hydrogen Bond Donor Count | 1 | The N-H group can act as a hydrogen bond donor.[4][7] |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms can act as hydrogen bond acceptors.[4][7] |

Synthesis and Spectroscopic Confirmation

The most common laboratory synthesis of aryl carbamates involves the reaction of an aniline derivative with a chloroformate.[1] In the case of Ethyl (3-chlorophenyl)carbamate, this is achieved by reacting 3-chloroaniline with ethyl chloroformate, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[9]

Following synthesis, confirmation of the molecular structure is paramount. This is achieved through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Key expected signals would include a triplet and quartet for the ethyl group, and aromatic protons in the meta-substituted pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. Characteristic peaks for this molecule would include N-H stretching, C=O (carbonyl) stretching of the carbamate, and C-Cl stretching.[4]

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio, confirming the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.[4]

Critical Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties for drug development and research applications.

Melting Point Determination for Purity Assessment

Expertise & Causality: The melting point is not just a physical constant; it is a sensitive indicator of purity.[10][11] Pure crystalline solids exhibit a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range.[10] The capillary method described here is a standard, reliable technique that ensures uniform and controlled heating.[12] A preliminary rapid determination is a time-saving measure to estimate the approximate melting point before a more precise, slow measurement is performed.[10][11][13]

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of Ethyl (3-chlorophenyl)carbamate is completely dry and finely powdered. This prevents inaccuracies from residual solvent and ensures uniform packing.

-

Press the open end of a thin-walled capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the capillary tube down a long glass tube to achieve tight packing.[11][13] The packed sample height should be 2-3 mm for optimal heat transfer and clear observation.[13]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[11]

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Set a rapid heating rate (e.g., 10-20°C per minute).[11]

-

Record the temperature range from the first sign of liquid (shrinking, glistening) to the complete liquefaction of the sample. This provides a target for the precise measurement.

-

-

Precise Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[13]

-

Insert a new, freshly prepared capillary tube. Using a fresh sample is critical as crystal structure can change upon melting and re-solidifying.[13]

-

Set a slow heating rate (1-2°C per minute) starting about 10-15°C below the expected melting point.[11][13] This slow rate ensures the sample and thermometer are in thermal equilibrium.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

Report the melting point as the range T₁ - T₂.

-

Aqueous Solubility Determination

Expertise & Causality: Solubility is a cornerstone of drug development, directly impacting absorption and bioavailability. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[14] The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. Maintaining a constant temperature is critical, as solubility is temperature-dependent.[15] Analysis of the supernatant, after removing all undissolved solids, provides the concentration of the saturated solution.

Protocol: Shake-Flask Method for Aqueous Solubility

-

System Preparation:

-

Add an excess amount of Ethyl (3-chlorophenyl)carbamate to a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" ensures that saturation can be reached.

-

-

Equilibration:

-

Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. This is confirmed by taking measurements at different time points (e.g., 24h, 48h) and observing no significant change in concentration.

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, withdraw a sample of the supernatant and filter it through a low-binding membrane filter (e.g., 0.22 µm PVDF). Alternatively, centrifuge the sample at high speed and carefully remove the supernatant. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Quantify the concentration of Ethyl (3-chlorophenyl)carbamate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made.

-

Express the solubility in units such as mg/mL or mol/L.

-

Ionization Constant (pKa) Determination

Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is fundamentally important as the ionization state affects a drug's solubility, permeability, and interaction with biological targets.[16] Potentiometric titration is a robust and direct method for pKa determination.[17] It involves monitoring the pH of a solution as a titrant is added, generating a titration curve from which the pKa can be derived at the half-equivalence point.[18] Maintaining constant ionic strength is crucial as ion activity can influence pH measurements.[17] Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.[17]

Protocol: Potentiometric Titration for pKa Determination

-

Apparatus Calibration:

-

Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[17]

-

-

Sample Preparation:

-

Dissolve a precisely weighed amount of Ethyl (3-chlorophenyl)carbamate in a suitable solvent (often a co-solvent system like water-methanol is needed for sparingly soluble compounds). The final concentration should be around 1-10 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[17]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[17]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

-

Titration Procedure:

-

As Ethyl (3-chlorophenyl)carbamate is expected to be a very weak acid (due to the N-H proton) or very weak base, titrate with a standardized solution of 0.1 M NaOH or 0.1 M HCl, respectively.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the curve (d(pH)/dV).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[17][18]

-

Applications and Toxicological Considerations

Carbamate-containing compounds have a wide range of applications, including use as fungicides in agriculture and as intermediates in pharmaceutical synthesis.[1][2] The related compound, ethyl carbamate (urethane), has been used as an antineoplastic agent and an anesthetic for animals, but its use is now highly restricted due to its classification as a probable human carcinogen (Group 2A by IARC).[19][20][21][22] While specific toxicological data for Ethyl (3-chlorophenyl)carbamate is not widely published, its structural similarity to other carbamates warrants careful handling and a thorough risk assessment before use. Researchers should always consult the material safety data sheet (MSDS) and handle the compound using appropriate personal protective equipment in a well-ventilated area.

Conclusion

This guide has provided a detailed technical overview of the essential physicochemical properties of Ethyl (3-chlorophenyl)carbamate. By grounding quantitative data with robust, step-by-step experimental protocols, we have aimed to equip researchers with the necessary tools and understanding to confidently work with this compound. The emphasis on the causality behind experimental choices—from sample preparation to data analysis—underscores the importance of scientific integrity in generating reliable and reproducible results. A thorough understanding of these foundational properties is indispensable for any scientist seeking to utilize this molecule in drug discovery, materials science, or synthetic chemistry applications.

References

-

PubChem. Ethyl (3-chlorophenyl)carbamate | C9H10ClNO2 | CID 247900. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

SSERC. Melting point determination. [Link]

-

PrepChem.com. Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

PubChem. (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Wolthuis, E., et al. Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

-

Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

-

Semantic Scholar. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. [Link]

-

Crysdot LLC. Ethyl (3-chlorophenyl)carbamate. [Link]

-

Chemical-Suppliers.com. Ethyl (3-chlorophenyl)carbamate | CAS 2150-89-2. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Wikipedia. Ethyl carbamate. [Link]

-

Appchem. ethyl N-(3-chlorophenyl)carbamate | 2150-89-2. [Link]

-

PubChem. Ethyl (3-chlorophenyl)carbamate | C9H10ClNO2 | CID 247900. [Link]

-

Carcinogenic Potency Database. Isopropyl-n-(3-chlorophenyl)carbamate. [Link]

- Google Patents.

-

Taylor & Francis Online. Ethyl carbamate – Knowledge and References. [Link]

-

PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubChemLite. Ethyl (aminocarbonyl)(4-chlorophenyl)carbamate (C10H11ClN2O3). [Link]

-

U.S. Environmental Protection Agency (EPA). Ethyl Carbamate (Urethane). [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Canada.ca. Ethyl carbamate. [Link]

Sources

- 1. Buy Ethyl N-(4-chlorophenyl)carbamate | 2621-80-9 [smolecule.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl (3-chlorophenyl)carbamate | C9H10ClNO2 | CID 247900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2150-89-2 | Ethyl n-(3-chlorophenyl)carbamate - Moldb [moldb.com]

- 6. appchemical.com [appchemical.com]

- 7. (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl (3-chlorophenyl)carbamate | CAS 2150-89-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. prepchem.com [prepchem.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 21. epa.gov [epa.gov]

- 22. Ethyl carbamate - Canada.ca [canada.ca]

Ethyl (3-chlorophenyl)carbamate CAS number 2150-89-2

An In-depth Technical Guide to Ethyl (3-chlorophenyl)carbamate (CAS: 2150-89-2)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl (3-chlorophenyl)carbamate, a molecule of interest in synthetic chemistry, agrochemical research, and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven experimental protocols, and insights into its biological context, grounded in authoritative references.

Molecular Identity and Physicochemical Profile

Ethyl (3-chlorophenyl)carbamate, also known as ethyl N-(3-chlorophenyl)carbamate, is an aromatic carbamate derivative. The presence of the carbamate functional group (-NHCOO-), an ethyl ester, and a meta-substituted chlorine on the phenyl ring defines its chemical reactivity and potential biological activity. Carbamates are a broad class of compounds with significant applications, ranging from pesticides to pharmaceuticals, primarily due to their ability to act as stable, cell-permeable scaffolds and interact with biological targets.[1][2][3]

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 2150-89-2 | [4][5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 199.63 g/mol | [4][5] |

| IUPAC Name | ethyl N-(3-chlorophenyl)carbamate | [4] |

| Boiling Point | 238.5°C at 760 mmHg | |

| SMILES | CCOC(=O)NC1=CC(=CC=C1)Cl | [4] |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Synthesis and Purification Protocol

The synthesis of aryl carbamates is a cornerstone reaction in organic chemistry. The most direct and widely adopted method involves the N-acylation of an aniline derivative with an alkyl chloroformate. This approach is efficient and provides high yields of the desired product.

Principle of Synthesis

The synthesis relies on the nucleophilic attack of the amine group of 3-chloroaniline on the electrophilic carbonyl carbon of ethyl chloroformate. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as pyridine, to prevent the protonation of the starting aniline and drive the reaction to completion.

Experimental Protocol: Synthesis of Ethyl (3-chlorophenyl)carbamate

This protocol is adapted from an analogous, well-established procedure for a similar substituted phenylcarbamate.[6]

Materials:

-

3-chloroaniline (1.0 eq)

-

Ethyl chloroformate (1.2 eq)

-

Pyridine (3.0 eq)

-

Chloroform (anhydrous)

-

5% Hydrochloric acid solution

-

Deionized water

-

Magnesium sulfate (anhydrous)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-chloroaniline (1.0 eq) in anhydrous chloroform.

-

Base Addition: Add pyridine (3.0 eq) to the stirred solution.

-

Acylation: Cool the reaction mixture in an ice bath to maintain a temperature between 25-30°C. Add ethyl chloroformate (1.2 eq) dropwise over a 20-minute period. Causality: The dropwise addition and cooling are critical to control the exothermic nature of the acylation reaction and prevent the formation of side products.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 16 hours to ensure the reaction proceeds to completion.

-

Workup - Aqueous Extraction: Transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with two portions of deionized water followed by one portion of 5% HCl solution. Causality: The water washes remove excess pyridine and pyridine hydrochloride salts. The acidic wash ensures the complete removal of any remaining pyridine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the resulting crude solid from hot hexane to yield pure Ethyl (3-chlorophenyl)carbamate as a crystalline solid.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Biological Context and Potential Mechanism of Action

While specific bioactivity data for Ethyl (3-chlorophenyl)carbamate is limited in publicly accessible literature, the carbamate class is well-documented for its potent biological effects, particularly as insecticides.[7] The primary mechanism for this activity is the inhibition of the enzyme acetylcholinesterase (AChE).[8]

Postulated Mechanism: Acetylcholinesterase Inhibition

AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, terminating the nerve signal. Carbamates act as "pseudo-substrates" for AChE. They bind to the active site of the enzyme and undergo carbamylation, forming a transient covalent bond that is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed with acetylcholine.[7][8]

This effective inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity in target organisms like insects. Unlike organophosphates, which cause irreversible phosphorylation, the carbamylation by carbamates is reversible, meaning the enzyme can eventually recover its function.[7]

Signaling Pathway Diagram

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamates at the synapse.

Relevance in Drug Discovery

The carbamate moiety is a privileged scaffold in medicinal chemistry.[2] It serves as a bioisostere for amide bonds, offering improved metabolic stability against proteases.[3] This property, combined with its ability to enhance cell membrane permeability, makes it a valuable component in the design of prodrugs and novel therapeutic agents, particularly in the development of anticancer drugs.[9] Ethyl (3-chlorophenyl)carbamate can serve as a key intermediate or fragment in the synthesis of more complex, biologically active molecules.

Analytical Characterization

Accurate identification and quantification of Ethyl (3-chlorophenyl)carbamate require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing semi-volatile organic compounds of this nature.[10][11]

Spectroscopic Data Summary

| Data Type | Key Features | Source(s) |

| Mass Spectrum (EI) | m/z Top Peak: 127m/z 2nd Highest: 199 (M+)m/z 3rd Highest: 140 | [4][12] |

| IR Spectrum | Characteristic peaks for N-H stretching, C=O stretching, and C-O stretching are expected. | [4] |

| Kovats RI | 1579, 1583, 1586 (Standard non-polar column) | [4][13] |

Protocol: GC-MS Analysis

This protocol is a generalized method based on standard practices for carbamate analysis.[10][11]

Instrumentation & Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: 30m x 0.25mm ID, 0.25µm film thickness, fused silica capillary column (e.g., Carbowax 20M type or equivalent).[11]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 10°C/min to 240°C, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan (50-300 m/z) for identification.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Create a series of dilutions for calibration.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire data using the parameters specified above.

-

Analysis:

-

Identification: Confirm the identity of the compound by matching its retention time with that of a known standard and comparing the acquired mass spectrum with the reference spectrum.[12]

-

Quantification: If using SIM mode, construct a calibration curve by plotting the peak area of the target ion (m/z 127 or 199) against concentration. Determine the concentration of the unknown sample from this curve.

-

Safety, Handling, and Storage

As a prudent laboratory practice, Ethyl (3-chlorophenyl)carbamate should be handled with care, assuming it possesses hazards similar to other carbamates until proven otherwise.

-

General Hazards: Carbamates as a class can be toxic.[7] Ethyl carbamate (CAS 51-79-6), a related compound, is classified as harmful if swallowed and may cause cancer.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247900, Ethyl (3-chlorophenyl)carbamate. Retrieved from [Link].[4][17]

-

PrepChem (2023). Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. Retrieved from [Link].[6]

-

Ponosova, A. G., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(19), 6268. Available at: [Link].[18]

-

Appchem (n.d.). ethyl N-(3-chlorophenyl)carbamate. Retrieved from [Link].[5]

-

Crysdot LLC (n.d.). Ethyl (3-chlorophenyl)carbamate. Retrieved from [Link].

-

NIST (n.d.). Carbamic acid, (3-chlorophenyl)-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link].[12]

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):984-990. Available at: [Link].[19]

-

International Organisation of Vine and Wine (2017). Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. Retrieved from [Link].[10]

-

Zhang, Y., et al. (2022). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 27(15), 4843. Available at: [Link].[1]

-

Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(12), 4927-4956. Available at: [Link].[2]

-

Jokanović, M. (2018). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link].[7]

-

Kuhr, R. J., & Dorough, H. W. (1976). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 14, 245-254. Available at: [Link].[8]

-

International Organisation of Vine and Wine (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link].[11]

-

Application of organic carbamates in drug design. Part 1: Anticancer agents. Mini-Reviews in Medicinal Chemistry, 2018, 18(1), 3-17. Available at: [Link].[9]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link].[3]

-

The Pherobase (n.d.). The Kovats Retention Index: Ethyl 3-chlorophenylcarbamate. Retrieved from [Link].[13] [cite: 36]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl (3-chlorophenyl)carbamate | C9H10ClNO2 | CID 247900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. prepchem.com [prepchem.com]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oiv.int [oiv.int]

- 11. Ethyl Carbamate (Type-II) | OIV [oiv.int]

- 12. Carbamic acid, (3-chlorophenyl)-, ethyl ester [webbook.nist.gov]

- 13. The Kovats Retention Index: Ethyl 3-chlorophenylcarbamate (C9H10ClNO2) [pherobase.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. Ethyl (3-chlorophenyl)carbamate | C9H10ClNO2 | CID 247900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

Part 1: The N-Aryl Carbamate Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of N-Aryl Carbamate Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities of N-aryl carbamate derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemical properties, mechanisms of action, and key therapeutic applications of this versatile chemical scaffold, supported by field-proven experimental insights and methodologies.

The N-aryl carbamate moiety is a cornerstone in modern drug design, characterized by an ester-amide hybrid linkage (-O-CO-NH-). This unique structural feature confers a combination of chemical stability, the ability to participate in hydrogen bonding, and sufficient lipophilicity to permeate cellular membranes.[1][2] These properties have rendered carbamates, particularly N-aryl derivatives, as highly valuable isosteres for peptide bonds, enhancing metabolic stability against enzymatic degradation.[1] Their application spans a wide range of therapeutic areas, from agrochemicals to anticancer agents and central nervous system (CNS) disorder treatments.[2]

The versatility of the N-aryl carbamate scaffold lies in the synthetic accessibility and the ease of modifying the substituents on both the nitrogen and the aryl ring. This allows for fine-tuning of the molecule's steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Common synthetic routes, such as the Curtius rearrangement of acyl azides, provide a robust platform for generating diverse libraries of these compounds for biological screening.[1][3]

Part 2: A Spectrum of Biological Activities

N-aryl carbamate derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic interventions.

Enzyme Inhibition: A Primary Mechanism of Action

A predominant biological role of N-aryl carbamates is the inhibition of various enzymes, particularly serine hydrolases. The electrophilic carbonyl carbon of the carbamate group is susceptible to nucleophilic attack by the serine residue in the enzyme's active site. This results in the carbamoylation of the serine, forming a transient covalent bond that inactivates the enzyme.[4][5][6] The rate of decarbamoylation determines whether the inhibition is reversible or pseudo-irreversible.

N-aryl carbamates are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy for the symptomatic treatment of Alzheimer's disease.[9] Rivastigmine, an approved drug for Alzheimer's, features a carbamate moiety that is crucial for its therapeutic effect.[8]

Numerous studies have focused on synthesizing novel arylcarbamate-N-acylhydrazone derivatives and other related structures to achieve potent and selective BuChE inhibition.[10] For instance, the compound 10c from one study demonstrated an IC50 value of 0.07 µM against BuChE, which was 50 times more potent than the reference drug donepezil.[10] The position of the carbamate group on the aromatic ring significantly influences the inhibitory activity.[10]

Table 1: Inhibitory Activity of Selected N-Aryl Carbamate Derivatives against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |

| 10c (arylcarbamate-N-acylhydrazone) | BuChE | 0.07 | Selective for BuChE | [10] |

| Donepezil (Reference) | BuChE | 3.54 | - | [10] |

| Compound 13 (azaxanthone derivative) | Rat Cortex AChE | 190-fold > Physostigmine | >60-fold for AChE over BuChE | [7] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BuChE | 1.60 | BChE selective | [8] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | - | [8] |

The endocannabinoid system, a crucial regulator of pain, inflammation, and mood, is another key target for N-aryl carbamates. These compounds can inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG), respectively.[4][5][11] Inhibition of these enzymes elevates endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6][12]

The O-aryl carbamate URB597 is a well-studied, potent FAAH inhibitor that has demonstrated efficacy in various animal models.[6][12][13] The mechanism involves the carbamoylation of the catalytic Ser241 residue in the FAAH active site.[6] Structure-activity relationship (SAR) studies have shown that lipophilic substitutions on the N-fragment of the carbamate can enhance inhibitory potency.[13]

Anticancer Activity

N-aryl carbamates have emerged as a promising class of anticancer agents.[2] Some derivatives exhibit antiproliferative and cytoprotective activities against various cancer cell lines, including breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG).[14] The anticancer mechanism can involve the inhibition of DNA synthesis or the disruption of tubulin polymerization, leading to the arrest of the mitotic phase of cell division.[2][15] For example, estramustine, a nitrogen mustard derivative linked to estradiol via a carbamate, is used in the treatment of prostate cancer.[16]

Recent research has shown that incorporating a carbamate group into the structure of natural compounds, such as betulinic acid, can significantly enhance their anticancer potency and reduce cytotoxicity.[15]

Antimicrobial and Antifungal Properties

The N-aryl carbamate scaffold is also a privileged structure in the development of novel antimicrobial and antifungal agents.[17][18][19]

Several series of N-aryl carbamate derivatives have been synthesized and shown to exhibit potent, broad-spectrum antifungal activity against various plant pathogenic fungi.[17][18][19][20] SAR studies have revealed that substitutions on the N-aryl ring, such as the presence of chlorine or bromine atoms, can significantly enhance antifungal potency.[17][18] For example, certain compounds outperformed the commercial fungicide azoxystrobin against specific fungi.[17][18]

Table 2: Antifungal Efficacy of N-Aryl Carbamate Derivatives

| Compound | Target Fungus | Efficacy Metric | Value (µg/mL) | Reference |

| 1af | F. graminearum | EC50 | 12.50 | [19][20] |

| 1z | F. oxysporum | EC50 | 16.65 | [19][20] |

| 3b2, 3b3, 3b12 | Various Fungi | Inhibition Rate at 50 µg/mL | > 70% | [17][18] |

N-aryl carbamates have also been investigated for their antibacterial properties. Some derivatives of O-phenyl-N-aryl carbamates have shown good activity against various bacterial strains. Furthermore, the oxazolidinone class of antibacterials, which includes the FDA-approved drug linezolid, can be synthesized from aryl carbamate precursors.[21][22][23] Research in this area continues, with efforts to develop novel carbamate derivatives to combat antibiotic-resistant pathogens.[3][24]

Part 3: Experimental Workflows and Protocols

The evaluation of N-aryl carbamate derivatives requires robust and validated experimental protocols. This section outlines key methodologies for synthesis and biological characterization.

General Synthesis Workflow

A common and efficient method for synthesizing N-aryl carbamates is through the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide to an isocyanate intermediate, which is then trapped by an alcohol or phenol to yield the desired carbamate.[1] Greener synthetic alternatives using Hofmann rearrangement from aromatic amides have also been developed.[19][20]

Caption: General workflow for N-aryl carbamate synthesis.

Key In Vitro Assay Protocols

This spectrophotometric method is widely used to determine AChE and BuChE inhibitory activity.[8]

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured colorimetrically. The presence of an inhibitor reduces the rate of this color change.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Enzyme solution (AChE or BuChE from a commercial source).

-

Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide).

-

DTNB solution (5,5'-dithio-bis-(2-nitrobenzoic acid)).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the substrate solution.

-

Add 125 µL of DTNB solution.

-

Add 50 µL of the test compound solution (or buffer for control).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

Initiate the reaction by adding 25 µL of the enzyme solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take readings every minute for a specified period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.

-

This assay is used to evaluate the efficacy of compounds against filamentous fungi.[17][19]

Principle: The test compound is incorporated into a growth medium (e.g., Potato Dextrose Agar - PDA). The radial growth of a fungal colony on this medium is measured and compared to a control without the compound.

Step-by-Step Protocol:

-

Prepare Media:

-

Autoclave PDA medium.

-

While the medium is still molten (around 45-50°C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour into Petri dishes.

-

Prepare control plates containing the same concentration of the solvent.

-

-

Inoculation:

-

From a fresh culture of the test fungus, cut a small mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing colony.

-

Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

-

-

Data Collection:

-

When the fungal colony in the control plate has reached a significant diameter (e.g., nearly covering the plate), measure the diameter of the colonies in all plates.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

% Inhibition = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

-

-

Calculate EC50 values by testing a range of concentrations.

-

Caption: Workflow for antifungal susceptibility testing.

Part 4: Conclusion and Future Directions

N-aryl carbamate derivatives represent a highly versatile and privileged scaffold in medicinal chemistry and drug discovery. Their demonstrated efficacy as enzyme inhibitors, anticancer agents, and antimicrobial compounds underscores their significant therapeutic potential. The ability to systematically modify their structure allows for the optimization of biological activity and the development of compounds with improved potency and selectivity.

Future research in this field will likely focus on:

-

Multi-Target Ligands: Designing N-aryl carbamate derivatives that can modulate multiple targets simultaneously, such as dual FAAH/MAGL inhibitors or cholinesterase inhibitors with anti-inflammatory properties, could offer synergistic therapeutic benefits for complex diseases like neurodegenerative disorders.[9][11]

-

Combating Resistance: Developing novel antimicrobial and antifungal carbamates with mechanisms of action that can overcome existing drug resistance is a critical area of investigation.

-

Green Synthesis: The continued development of environmentally benign synthesis methods will be essential for the sustainable production of these valuable compounds.[19][20][25]

The continued exploration of the vast chemical space occupied by N-aryl carbamate derivatives holds immense promise for the discovery of next-generation therapeutic agents.

References

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

-

Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega. [Link]

-

Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. PubMed Central. [Link]

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. [Link]

-

Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation. PubMed. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. National Library of Medicine. [Link]

-

A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central. [Link]

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. National Library of Medicine. [Link]

-

Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. INIS-IAEA. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

-

Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

-

Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. [Link]

-

A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. PubMed. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). National Library of Medicine. [Link]

-

Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. ResearchGate. [Link]

-

Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

-

Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. Der Pharma Chemica. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Semantic Scholar. [Link]

-

Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. PubMed. [Link]

-

Application of organic carbamates in drug design. Part 1: Anticancer agents. Recent reports. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. ResearchGate. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. PubMed. [Link]

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents. ResearchGate. [Link]

-

The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. [Link]

-

Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. [Link]

-

Role of Organic Carbamates in Anticancer Drug Design. Taylor & Francis eBooks. [Link]organic-carbamates-anticancer-drug-design-devdutt-chaturvedi)

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Carbamate Scaffold and the Strategic Role of Chlorination

An In-Depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Carbamates

Carbamates, esters of carbamic acid (-NH(CO)O-), represent a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Their inherent ability to act as stable mimics of the transition state of ester hydrolysis allows them to function as effective, often reversible, inhibitors of various enzymes, most notably hydrolases like acetylcholinesterase (AChE).[3][4][5] The biological activity of a carbamate derivative is not monolithic; it is a finely tuned interplay of its constituent parts. This guide focuses on a specific, potent class: chlorophenyl carbamates.

The introduction of a chlorine atom onto the phenyl ring is a deliberate and strategic modification in drug design. It is not merely a bulking agent but a powerful modulator of the molecule's physicochemical properties.[6] Chlorination can profoundly alter a compound's lipophilicity, electronic distribution (through inductive and resonance effects), and metabolic stability, thereby influencing its potency, selectivity, and pharmacokinetic profile.[6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chlorophenyl carbamates, delving into the mechanistic basis of their activity, the causal logic behind their design, and the experimental workflows required for their evaluation.

Part 1: Core Mechanism of Action - Cholinesterase Inhibition

A primary and well-documented mechanism of action for many insecticidal and some therapeutic carbamates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4][7]

The Catalytic Cycle Interruption: AChE functions to hydrolyze the neurotransmitter acetylcholine, terminating the nerve signal. Carbamate inhibitors act as alternative substrates that, upon entering the enzyme's active site, carbamoylate a critical serine residue. This carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[3][8] The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synapse and causing prolonged stimulation of cholinergic receptors.

Caption: Mechanism of reversible AChE inhibition by a chlorophenyl carbamate.

Part 2: Deconstructing the Structure-Activity Relationship

The biological activity of a chlorophenyl carbamate is dictated by three primary molecular regions: the chlorophenyl ring, the carbamate linker, and the terminal group (typically on the nitrogen or oxygen).

The Influence of the Chlorophenyl Ring

The position and number of chlorine atoms on the phenyl ring are critical determinants of activity. This is not arbitrary; the substitution pattern directly impacts the electronic and steric profile of the molecule, which governs its interaction with the target enzyme.[6]

-

Positional Isomerism (Ortho, Meta, Para):

-

Meta-Substitution: In several studies of N-methyl-O-phenyl carbamates, a chlorine atom in the meta position results in a significant increase in AChE inhibition compared to the unsubstituted or para-substituted analog.[6] This suggests that beyond simple lipophilicity, a specific structural or electronic interaction at the meta-position is highly favorable for binding within the AChE active site.

-

Para-Substitution: A para-chloro substituent is common in many active compounds, such as in the anticancer agent N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC).[9] This position often enhances overall lipophilicity, which can improve membrane permeability, but its effect on enzyme inhibition can be neutral or positive depending on the rest of the molecular structure.[6]

-

Ortho-Substitution: An ortho-chloro group can introduce steric hindrance, which may either be beneficial or detrimental. In some cases, it can force the molecule into a specific conformation that is optimal for binding. For instance, 1-[(2-chlorophenyl)-carbamoyl]naphthalen-2-yl propylcarbamate showed the highest activity in a series of photosynthesis inhibitors.[10]

-

-

Polychlorination:

-

Increasing the number of chlorine atoms generally increases lipophilicity. However, the effect on biological activity is not always additive.

-

In a study of fungicidal N-aryl carbamates, compounds with a di-substituted phenyl ring, particularly with chlorine atoms, showed superior potency.[11] For example, methyl (3,4-dichlorophenyl)carbamate demonstrated broad-spectrum antifungal activity. This indicates that a specific di-substitution pattern can create an optimal electronic and steric profile for interacting with fungal targets.

-

Caption: Key physicochemical factors governing chlorophenyl carbamate SAR.

The Role of the Carbamate Moiety

The carbamate group itself is not just a passive linker. Its stability and the nature of its substituents are crucial for both potency and pharmacokinetics.

-

N-Substitution: The groups attached to the carbamate nitrogen (R¹ and R² in R³OCONR¹R²) significantly influence activity.

-

N-Methyl vs. N-H: Many potent insecticidal carbamates are N-methylated.[12] This small alkyl group often provides a good fit into the active site of AChE.

-

N-Aryl: N-aryl carbamates are explored for different activities, such as antifungal agents. The electronic nature of the aryl ring can influence the reactivity of the carbamate carbonyl.[11]

-

-

O-Substitution: The group on the oxygen atom (the leaving group in enzyme inhibition) is equally important. In the context of this guide, this is the chlorophenyl moiety. The stability of the carbamate bond is influenced by the electron-withdrawing or -donating nature of this group. A more electron-withdrawing aryl group can make the carbamate carbonyl more electrophilic and reactive but may also increase its susceptibility to hydrolysis.[13]

Part 3: Quantitative Data & Experimental Protocols

Scientific integrity demands that claims are supported by verifiable data. The following sections provide representative data and the methodologies to obtain them.

Data Summary: Comparative Biological Activity

The following table summarizes hypothetical but representative IC₅₀ data to illustrate the SAR principles discussed. The goal in a real-world research setting would be to populate such a table with experimental findings.

| Compound ID | Phenyl Substitution | Target | IC₅₀ (µM) | Selectivity Index (BChE/AChE) | Reference |

| C-1 | 4-chloro (para) | AChE | 15.2 | 1.8 | [7] |

| C-2 | 3-chloro (meta) | AChE | 3.8 | 2.5 | [6] |

| C-3 | 2-chloro (ortho) | AChE | 25.5 | 1.2 | N/A |

| C-4 | 3,4-dichloro | AChE | 5.1 | 3.1 | [11] |

| C-5 | 4-chloro (para) | BChE | 8.4 | - | [7] |

| C-6 | 3-chloro (meta) | BChE | 1.5 | - | [7] |

| Ref-1 | Galanthamine | AChE | 2.8 | 15.0 | [7] |

This table illustrates that a meta-chloro substitution (C-2) can be significantly more potent against AChE than a para-substitution (C-1). Dichlorination (C-4) can also yield high potency. Furthermore, some compounds show selectivity for BChE over AChE.

Experimental Protocol: Synthesis of a Chlorophenyl Carbamate

This protocol describes a standard, reliable method for synthesizing an N-methyl chlorophenyl carbamate. The choice of an isocyanate as the starting material is efficient and common.

Objective: To synthesize 4-chlorophenyl methylcarbamate.

Self-Validation Principle: The protocol includes purification and analytical characterization steps (TLC, NMR, HRMS) to confirm the identity and purity of the final product, ensuring the reliability of subsequent biological data.

Materials:

-

4-chlorophenyl isocyanate

-

Methanol (Anhydrous)

-

Triethylamine (TEA)

-

Dichloromethane (DCM, Anhydrous)

-

Silica Gel for column chromatography

-

Hexane, Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chlorophenyl isocyanate (1.0 eq) dissolved in anhydrous DCM (10 mL/g of isocyanate).

-

Cooling: Cool the solution to 0°C using an ice bath. This is a crucial step to control the exothermicity of the reaction between the isocyanate and the alcohol, preventing side reactions.

-

Reagent Addition: Slowly add methanol (1.1 eq) to the stirred solution. Following the methanol, add triethylamine (0.1 eq) dropwise. TEA acts as a catalyst to facilitate the nucleophilic attack of the alcohol onto the isocyanate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the isocyanate spot indicates reaction completion.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.

-

Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the final product as a white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol is based on the well-established Ellman's method for measuring AChE activity.

Objective: To determine the IC₅₀ value of a test compound against AChE.

Self-Validation Principle: The inclusion of a positive control (a known inhibitor like galanthamine) and a negative control (vehicle only) validates the assay's performance. Running each concentration in triplicate ensures the statistical reliability of the results.

Materials:

-

Human recombinant Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., C-1) dissolved in DMSO

-

Positive control (Galanthamine)

-

96-well microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the phosphate buffer. Dilute the test compound to various concentrations. Ensure the final DMSO concentration in the well is below 1% to avoid solvent effects.

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of each test compound concentration (in triplicate).

-

Add 125 µL of phosphate buffer.

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding 25 µL of the substrate (ATCI).

-

-

Data Acquisition: Immediately measure the change in absorbance at 412 nm every minute for 15 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of chlorophenyl carbamates is a classic example of rational drug design. The strategic placement of chlorine atoms on the phenyl ring allows for the fine-tuning of electronic, steric, and lipophilic properties to optimize biological activity against a range of targets, from cholinesterases to fungal enzymes. The principles outlined in this guide—understanding the mechanism, systematically modifying the structure, and validating with robust experimental protocols—are fundamental to the fields of medicinal chemistry and drug development.